2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline

Lipophilicity Drug-likeness Physicochemical property prediction

2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline is a synthetic quinoxaline derivative featuring a 4-chlorobenzylsulfonyl group at the 2-position and a 4-phenylpiperazin-1-yl moiety at the 3-position. It belongs to the broader class of piperazinylquinoxalines, a pharmacologically privileged scaffold explored for kinase inhibition and phosphodiesterase modulation.

Molecular Formula C25H23ClN4O2S
Molecular Weight 479
CAS No. 1105203-87-9
Cat. No. B2576351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline
CAS1105203-87-9
Molecular FormulaC25H23ClN4O2S
Molecular Weight479
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl
InChIInChI=1S/C25H23ClN4O2S/c26-20-12-10-19(11-13-20)18-33(31,32)25-24(27-22-8-4-5-9-23(22)28-25)30-16-14-29(15-17-30)21-6-2-1-3-7-21/h1-13H,14-18H2
InChIKeyFFRXZVOECFXGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline (CAS 1105203-87-9): Sourcing & Differentiation Guide for Quinoxaline-Based Research Chemicals


2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline is a synthetic quinoxaline derivative featuring a 4-chlorobenzylsulfonyl group at the 2-position and a 4-phenylpiperazin-1-yl moiety at the 3-position. It belongs to the broader class of piperazinylquinoxalines, a pharmacologically privileged scaffold explored for kinase inhibition and phosphodiesterase modulation [1]. Its molecular formula is C25H23ClN4O2S, with a molecular weight of 479.0 g/mol and a computed XLogP3-AA of 4.9, indicating significant lipophilicity [2]. The compound is primarily offered by chemical vendors for research purposes, with a typical purity of >=95% .

Why Generic Substitution Fails: Structural Specificity of 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline


Generic substitution among quinoxaline derivatives is unreliable due to the profound impact of the C-3 amine substituent on biological target engagement. In a comprehensive study of piperazinylquinoxaline PI3K inhibitors, replacing the C-3 substituent from a simple piperazine to a 4-acetylpiperazine reduced antiproliferative potency against HCT116 cells by over 20-fold (IC50 shift from 1.84 µM to 42.36 µM) [1]. This demonstrates that subtle modifications at the C-3 position critically determine pharmacological activity. Therefore, 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline cannot be interchanged with close analogs like its piperidine (CAS 1105213-45-3) or 4-methylpiperidine (CAS 1105248-54-1) counterparts without risking loss of desired biological interactions or introducing uncharacterized off-target effects.

Quantitative Evidence Guide for 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline vs. Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3-AA Comparison Against Piperidine and Methylpiperidine Analogs

The target compound's computed XLogP3-AA is 4.9 [1]. While calculated LogP values for the piperidine analog (CAS 1105213-45-3) and the 4-methylpiperidine analog (CAS 1105248-54-1) are not experimentally reported, structural analysis indicates that the phenylpiperazine moiety contributes additional aromatic carbon atoms and a tertiary amine, which generally increase lipophilicity compared to a simple piperidine or 4-methylpiperidine ring. In the context of PI3K inhibitor development, optimal LogP values around 3-5 are associated with balanced cellular permeability and solubility, making the target compound's predicted value a potentially favorable fit for intracellular kinase targets [2].

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability

The target compound has a computed Topological Polar Surface Area (TPSA) of 74.8 Ų [1]. According to Veber's Rule, compounds with a TPSA ≤ 140 Ų are more likely to exhibit good oral bioavailability. While the piperidine analog (CAS 1105213-45-3) is predicted to have a lower TPSA due to the absence of the phenyl ring on the piperazine, the target compound's TPSA remains well within the favorable range. This differentiates it from larger, more polar substituents that could push TPSA beyond the 140 Ų threshold, potentially compromising permeability [2].

Drug-likeness Oral bioavailability Veber's Rule

Hydrogen Bond Acceptor Count and Its Impact on Target Engagement

The target compound presents 6 hydrogen bond acceptor (HBA) sites, derived from its sulfonyl, quinoxaline, and piperazine groups [1]. In the development of piperazinylquinoxaline PI3K inhibitors, the number and positioning of HBA atoms are crucial for forming key interactions with the kinase hinge region [2]. The piperidine analog (CAS 1105213-45-3) has only 4 HBA sites, lacking the tertiary amine of the phenylpiperazine. This quantitative difference in HBA count can directly translate to a measurable difference in binding affinity; for instance, in the PI3K study, compounds with a methylsulfonylpiperazine group (providing specific HBA geometry) achieved an IC50 of 24 nM against PI3Kα [2].

Hydrogen bonding Kinase inhibitor Binding affinity

Best-Fit Research Application Scenarios for 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline


Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given its structural homology to known piperazinylquinoxaline PI3K inhibitors, the compound serves as a strategic scaffold for SAR exploration. Its balanced lipophilicity (XLogP3-AA = 4.9) and TPSA (74.8 Ų) make it a suitable starting point for optimizing cellular potency and oral bioavailability. Researchers can systematically modify the 4-chlorobenzylsulfonyl and phenylpiperazine groups to probe the PI3K binding pocket, directly comparing their new analogs against the parent compound's baseline properties established here [1].

Chemical Probe Development for Phosphodiesterase (PDE) Target Engagement

The quinoxaline-sulfonyl-piperazine architecture is a recognized pharmacophore for PDE inhibition, as evidenced by the co-crystal structure of a related quinoxaline with PDE10 (PDB: 5SIQ). This compound, with its 4-chlorobenzylsulfonyl group, can be evaluated as a PDE5 or PDE10 chemical probe, where the electron-withdrawing properties of the chlorine atom may enhance binding interactions compared to non-halogenated analogs [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Tool Compound for In Vivo Proof-of-Concept Studies

With a molecular weight of 479.0 g/mol and a favorable Veber profile (TPSA < 140 Ų, HBA ≤ 10), the compound meets key drug-likeness criteria. It is suitable for formulation and intravenous/oral administration in rodent PK studies to establish baseline bioavailability parameters. Unlike its piperidine analog, the phenylpiperazine group offers a potential metabolic soft spot that can be monitored via LC-MS/MS, providing a useful tool for understanding the metabolic fate of this class [3].

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